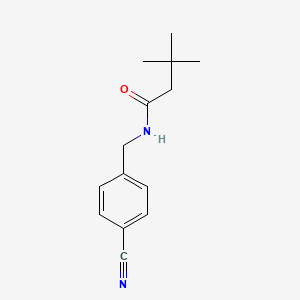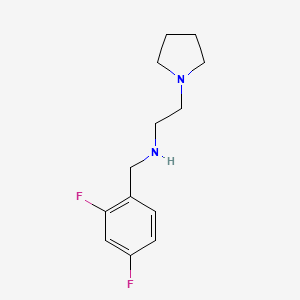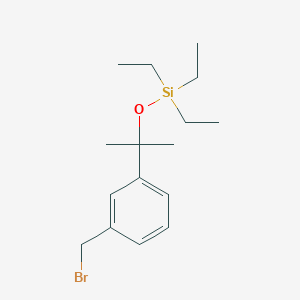
Methyl 4-bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate is a complex organic compound with a unique structure that includes bromine, fluorine, and a benzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Bromination: Introduction of the bromine atom into the benzofuran ring.
Fluorination: Introduction of the fluorine atom, often using reagents like Selectfluor.
Esterification: Formation of the methyl ester group through reaction with methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone for halogen exchange.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or fluorine atoms.
Applications De Recherche Scientifique
Methyl 4-bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It can be used to study the effects of halogenated benzofuran derivatives on biological systems.
Mécanisme D'action
The mechanism of action of Methyl 4-bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-5-fluoro-2-methylaniline: A related compound with similar halogenation but different functional groups.
Methyl 4-bromo-2-fluorobenzoate: Another compound with a similar structure but lacking the benzofuran ring.
Uniqueness
Methyl 4-bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate is unique due to its combination of bromine, fluorine, and the benzofuran ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Propriétés
Formule moléculaire |
C12H12BrFO3 |
|---|---|
Poids moléculaire |
303.12 g/mol |
Nom IUPAC |
methyl 4-bromo-5-fluoro-2,2-dimethyl-3H-1-benzofuran-7-carboxylate |
InChI |
InChI=1S/C12H12BrFO3/c1-12(2)5-7-9(13)8(14)4-6(10(7)17-12)11(15)16-3/h4H,5H2,1-3H3 |
Clé InChI |
NFJPJJJAYFZLRC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(O1)C(=CC(=C2Br)F)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[(E)-(hydroxyimino)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B14912535.png)









![[1,1'-Biphenyl]-3,3',5,5'-tetramine](/img/structure/B14912588.png)
![4-Chlorophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)ethanesulfonate](/img/structure/B14912608.png)

![Dimethyl [morpholin-4-yl(phenyl)methyl]propanedioate](/img/structure/B14912616.png)
